molecular formula C11H10BrN3 B1682090 SMER28 CAS No. 307538-42-7

SMER28

Cat. No.: B1682090
CAS No.: 307538-42-7
M. Wt: 264.12 g/mol
InChI Key: BCPOLXUSCUFDGE-UHFFFAOYSA-N
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Description

SMER28, also known as (6-Bromo-4-allylamino)quinazoline, is a small molecule enhancer of autophagy. It was identified in a screen for small molecules that act as modulators of autophagy. This compound functions independently of the mammalian target of rapamycin pathway, making it a unique compound in the field of autophagy research .

Scientific Research Applications

SMER28 has a wide range of scientific research applications:

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It carries the signal word “Danger” and has the hazard statements H302 - H318 . Precautionary measures include P280 - P305 + P351 + P338 .

Mechanism of Action

Target of Action

SMER28, also known as N-Allyl-6-bromoquinazolin-4-amine or 6-Bromo-N-2-propenyl-4-quinazolinamine, is a small molecule that primarily targets the autophagy pathway . It has been identified as a positive regulator of autophagy . The compound acts independently of the mTOR pathway . Recent studies have identified VCP (p97) as a target of this compound .

Mode of Action

This compound enhances the clearance of autophagic substrates such as mutant huntingtin . It acts independently of the mTOR pathway, increasing autophagosome biosynthesis . This compound also directly inhibits PI3Kδ and to a lesser extent p110γ . This leads to a complete arrest of receptor tyrosine kinase signaling, consequently affecting growth factor-induced cell scattering and dorsal ruffle formation .

Biochemical Pathways

This compound affects the autophagy pathway . It enhances the clearance of autophagic substrates and increases autophagosome biosynthesis . It also stabilizes microtubules and decelerates microtubule dynamics . Moreover, it has been found to attenuate PI3K/mTOR signaling by direct inhibition of PI3K p110 Delta .

Pharmacokinetics

It is known that this compound can be administered subcutaneously . Further in vivo experimental studies are ongoing to assess tissue pharmacokinetics of this compound .

Result of Action

This compound has been found to have neuroprotective effects. It attenuates damages to the SNc dopaminergic neurons, characterized by improved motor function . It also prevents the destruction of SNc neurons and attenuates microgliosis . Moreover, it reduces MDA and ROS production and increases GSH, GP X, SOD, and Nrf2 activities by inducing autophagy . This compound also displays neurotrophic effects at the cellular level by inducing neurite outgrowth and protecting from excitotoxin-induced axon degeneration .

Action Environment

It is known that this compound can function in various cellular environments, including those of neurons . It has been shown to have effects in both in vitro and in vivo models

Biochemical Analysis

Biochemical Properties

SMER28 is known to interact with various biomolecules to exert its effects. It enhances the clearance of autophagic substrates such as mutant huntingtin This suggests that this compound may interact with enzymes and proteins involved in the autophagy pathway

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It enhances autophagy flux and improves the survival of normal hepatocytes . Interestingly, this protective effect of this compound is specific for normal cells, as it does not extend to hepatoma or other cancer cell lines .

Molecular Mechanism

It is known to enhance autophagy independently of the mTOR pathway . This suggests that this compound may exert its effects at the molecular level through mechanisms that involve the induction of autophagy, possibly through interactions with autophagy-related proteins. The exact molecular targets of this compound remain to be identified.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have not been extensively studied. It has been shown to enhance autophagy flux and improve the survival of normal hepatocytes , suggesting that it may have long-term effects on cellular function

Dosage Effects in Animal Models

In animal models, this compound has been shown to protect mouse liver and bone marrow against radiation damage and facilitate survival of mice after lethal whole body or abdominal irradiation

Chemical Reactions Analysis

SMER28 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

SMER28 is unique in its dual role as an autophagy inducer and microtubule stabilizer. While other compounds like rapamycin also induce autophagy, they do not stabilize microtubules. Conversely, compounds like epothilone B stabilize microtubules but do not induce autophagy . This unique combination of activities makes this compound a valuable tool in both autophagy and neuroprotection research.

Similar compounds include:

Properties

IUPAC Name

6-bromo-N-prop-2-enylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3/c1-2-5-13-11-9-6-8(12)3-4-10(9)14-7-15-11/h2-4,6-7H,1,5H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPOLXUSCUFDGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC=NC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364408
Record name 6-Bromo-N-prop-2-enylquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307538-42-7
Record name SMER 28
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=307538-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-N-prop-2-enylquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SMER 28
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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